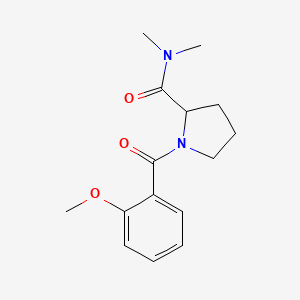![molecular formula C17H30N2O2 B7493668 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, also known as Dibutylone, is a designer drug that belongs to the class of cathinones. It has been identified as a new psychoactive substance and has gained popularity in recent years due to its stimulant and empathogenic effects. The purpose of
Wirkmechanismus
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels results in a stimulant and empathogenic effect. It has also been found to act as a weak agonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and produce stereotyped behaviors. In addition, it has been found to produce rewarding effects in animal models of drug abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in pure form. It has also been found to produce consistent effects in animal models. However, there are also limitations to its use in lab experiments. It has been found to have a short half-life, which means its effects are short-lived. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one. One area of research is to investigate its effects on the brain and behavior in humans. Another area of research is to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. In addition, research can be conducted to better understand its mechanism of action and to develop more potent and selective compounds with similar effects.
Conclusion:
In conclusion, 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one is a designer drug that has gained popularity in recent years due to its stimulant and empathogenic effects. It acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which leads to an increase in their levels in the brain. It has been found to produce consistent effects in animal models, but its mechanism of action is not fully understood. Future research can be conducted to investigate its effects in humans and to develop more potent and selective compounds with similar effects.
Synthesemethoden
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one can be synthesized in a laboratory using various methods. One of the most common methods involves the reaction of 4-methylpropiophenone with piperidine, followed by the addition of 3,5-dimethylpiperidine-1-carboxylic acid chloride. The resulting product is then purified and crystallized to obtain pure 1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to other drugs such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)16(20)18-7-5-15(6-8-18)17(21)19-10-13(3)9-14(4)11-19/h12-15H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILXTAAOAMYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

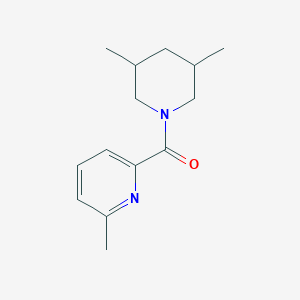
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)

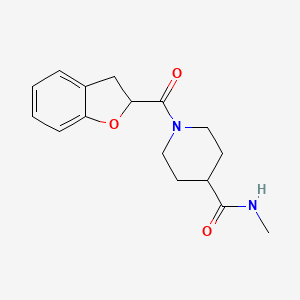
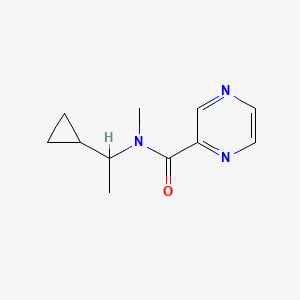
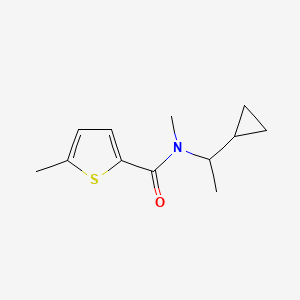
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)

